molecular formula C20H14Cl2N2O4 B302231 methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate

methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate

Cat. No. B302231
M. Wt: 417.2 g/mol
InChI Key: XEAMKNNLPFWBLA-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of benzoic acid and is commonly referred to as MCCB. In

Mechanism of Action

The mechanism of action of MCCB is not fully understood. However, it has been suggested that MCCB exerts its therapeutic effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. MCCB has also been shown to inhibit the activity of enzymes involved in the production of amyloid-beta, which is a key component of the plaques that accumulate in the brains of Alzheimer's disease patients.
Biochemical and Physiological Effects:
MCCB has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. MCCB has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.

Advantages and Limitations for Lab Experiments

MCCB has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal lab conditions. However, MCCB has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on MCCB. One area of research is the development of more efficient synthesis methods for MCCB. Another area of research is the exploration of the potential therapeutic applications of MCCB in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of MCCB and its effects on various biochemical and physiological processes.

Synthesis Methods

MCCB can be synthesized by the reaction of 4-chloro-3-nitrobenzoic acid with hydrazine hydrate and 2-chloroacetyl furan in the presence of a base. The resulting product is then treated with methyl chloroformate to obtain MCCB.

Scientific Research Applications

MCCB has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. MCCB has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate

Molecular Formula

C20H14Cl2N2O4

Molecular Weight

417.2 g/mol

IUPAC Name

methyl 4-chloro-3-[5-[(E)-[(4-chlorobenzoyl)hydrazinylidene]methyl]furan-2-yl]benzoate

InChI

InChI=1S/C20H14Cl2N2O4/c1-27-20(26)13-4-8-17(22)16(10-13)18-9-7-15(28-18)11-23-24-19(25)12-2-5-14(21)6-3-12/h2-11H,1H3,(H,24,25)/b23-11+

InChI Key

XEAMKNNLPFWBLA-FOKLQQMPSA-N

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)/C=N/NC(=O)C3=CC=C(C=C3)Cl

SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC=C(O2)C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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